3-(Methoxymethyl)piperidine-1-sulfonyl chloride 3-(Methoxymethyl)piperidine-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1243250-22-7
VCID: VC0035792
InChI: InChI=1S/C7H14ClNO3S/c1-12-6-7-3-2-4-9(5-7)13(8,10)11/h7H,2-6H2,1H3
SMILES: COCC1CCCN(C1)S(=O)(=O)Cl
Molecular Formula: C7H14ClNO3S
Molecular Weight: 227.703

3-(Methoxymethyl)piperidine-1-sulfonyl chloride

CAS No.: 1243250-22-7

Cat. No.: VC0035792

Molecular Formula: C7H14ClNO3S

Molecular Weight: 227.703

* For research use only. Not for human or veterinary use.

3-(Methoxymethyl)piperidine-1-sulfonyl chloride - 1243250-22-7

Specification

CAS No. 1243250-22-7
Molecular Formula C7H14ClNO3S
Molecular Weight 227.703
IUPAC Name 3-(methoxymethyl)piperidine-1-sulfonyl chloride
Standard InChI InChI=1S/C7H14ClNO3S/c1-12-6-7-3-2-4-9(5-7)13(8,10)11/h7H,2-6H2,1H3
Standard InChI Key LTPIHPPQDGDSLR-UHFFFAOYSA-N
SMILES COCC1CCCN(C1)S(=O)(=O)Cl

Introduction

Physical and Chemical Properties

3-(Methoxymethyl)piperidine-1-sulfonyl chloride possesses distinct physical and chemical properties that facilitate its use in organic synthesis. Understanding these properties is essential for researchers working with this compound in laboratory settings.

Table 1. Physical and Chemical Properties of 3-(Methoxymethyl)piperidine-1-sulfonyl chloride

PropertyValue
CAS Number1243250-22-7
Molecular FormulaC₇H₁₄ClNO₃S
Molecular Weight227.703 g/mol
SMILES CodeO=S(N1CC(COC)CCC1)(Cl)=O
State at Room TemperatureNot specified in literature
Melting PointNot reported
Boiling PointNot reported
Signal WordDanger
UN Number2923
Hazard Class8(6.1)
Packing GroupII

The molecular structure features a central piperidine ring with the nitrogen atom bonded to a sulfonyl chloride group. The methoxymethyl substituent at the 3-position creates an asymmetric center, potentially leading to stereoisomers with different biological activities. The sulfonyl chloride functional group is highly reactive, making the compound susceptible to nucleophilic attack and hydrolysis under aqueous conditions .

Synthesis Methods

The synthesis of 3-(Methoxymethyl)piperidine-1-sulfonyl chloride involves multiple strategic approaches, primarily centered around the functionalization of piperidine derivatives. The synthesis typically requires careful control of reaction conditions to ensure selectivity and prevent unwanted side reactions.

The primary synthetic route involves the reaction of appropriately substituted piperidine derivatives with methoxymethylating agents, followed by sulfonylation. These reactions are generally performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group, which would significantly reduce yields and complicate purification. The choice of solvents, temperature, and reaction time can substantially influence the yield and purity of the final product.

A general synthetic pathway might include:

  • Preparation of 3-hydroxymethylpiperidine from suitable precursors

  • Methylation of the hydroxyl group to introduce the methoxymethyl functionality

  • Protection of the piperidine nitrogen if necessary

  • Sulfonylation with reagents such as sulfuryl chloride or thionyl chloride

  • Deprotection steps if applicable

  • Purification procedures to obtain the final product

The synthesis typically requires expertise in handling moisture-sensitive reactions and air-sensitive reagents. Modern approaches may also utilize catalytic methods to improve yields and stereoselectivity, particularly when specific isomers are desired for pharmaceutical applications.

Chemical Reactivity

The reactivity of 3-(Methoxymethyl)piperidine-1-sulfonyl chloride is predominantly governed by the sulfonyl chloride functional group, which is highly electrophilic and susceptible to nucleophilic attack. This reactivity makes the compound valuable as an intermediate in organic synthesis, allowing for further modifications and functionalization of complex molecules.

The primary reaction pathway involves nucleophilic attack by an amine (or other nucleophiles) on the electrophilic sulfur atom in the sulfonyl chloride group. This leads to the formation of sulfonamide bonds, which are prevalent in many pharmaceutical compounds. The reaction is facilitated by the chloride ion serving as an excellent leaving group, which enhances the electrophilicity of the sulfur atom.

These reactions typically proceed via an SN2 mechanism, where both steric and electronic factors play crucial roles in determining reactivity and selectivity. The presence of the methoxymethyl group at the 3-position may influence the approach of nucleophiles, potentially leading to stereoselectivity in certain reactions.

The compound is also sensitive to hydrolysis, particularly under basic conditions, which can convert the sulfonyl chloride to the corresponding sulfonic acid. This reactivity necessitates careful handling and storage of the compound, ideally under anhydrous conditions and inert atmosphere to maintain its integrity for synthetic applications .

Applications in Organic Synthesis

3-(Methoxymethyl)piperidine-1-sulfonyl chloride exemplifies the versatility of piperidine derivatives in synthetic organic chemistry, particularly in developing complex molecules with significant biological relevance. Its applications span various areas of pharmaceutical and medicinal chemistry research.

Pharmaceutical Intermediates

The compound serves as a valuable intermediate in the synthesis of potential drug candidates. The piperidine scaffold is present in numerous pharmaceutically active compounds, and the functionalized derivative with methoxymethyl and sulfonyl chloride groups provides opportunities for creating diverse molecular libraries.

Similar piperidine derivatives have been utilized in the development of enzyme inhibitors, including phosphatidylinositol 3-kinase (PI3K) inhibitors, which have applications in cancer treatment. The PI3K pathway plays a crucial role in cell growth and proliferation, making it a significant target for oncology research .

Building Blocks for Drug Discovery

In modern drug discovery, functionalized heterocycles like 3-(Methoxymethyl)piperidine-1-sulfonyl chloride serve as essential building blocks for creating compound libraries. The European Lead Factory, for instance, has utilized similar piperidine scaffolds to develop drug-like molecular libraries for collaborative lead generation .

Related Compounds

Several structurally related compounds share similarities with 3-(Methoxymethyl)piperidine-1-sulfonyl chloride, offering insights into structure-activity relationships and potential applications. These analogs differ in the substitution pattern on the piperidine ring or the nature of the functional groups.

Piperidine Sulfonyl Chlorides

Piperidine-1-sulfonyl chloride (CAS: 35856-62-3) represents the parent compound without the methoxymethyl substituent. It has a molecular weight of 183.656 g/mol and similar reactivity to 3-(Methoxymethyl)piperidine-1-sulfonyl chloride, though with potentially different steric and electronic properties in reactions .

4-Methoxypiperidine-1-sulfonyl chloride (CAS: 355849-73-9) features a methoxy group at the 4-position rather than a methoxymethyl group at the 3-position. This positional isomer has been utilized in the development of oxidative phosphorylation inhibitors and other biologically active compounds .

3-(Dimethylamino)piperidine-1-sulfonyl chloride (CAS: 1596718-30-7) contains a dimethylamino group at the 3-position instead of a methoxymethyl group, introducing basic nitrogen functionality that can significantly alter the compound's properties and applications .

Structural Analogs in Drug Development

Various analogs of piperidine sulfonyl chlorides have been employed in pharmaceutical research. For instance, 4-methoxypiperidine derivatives have shown promise as OXPHOS Complex I inhibitors with applications in cancer treatment, particularly for pancreatic cancer cell lines like MIA PaCa-2 and BxPC-3 .

Similarly, piperidine derivatives with sulfonamide linkages have been investigated as factor Xa inhibitors for antithrombotic applications. Compound M55113 (4-[(6-Chloro-2-naphthalenyl)sulfonyl]-1-[[1-(4-pyridinyl)-4-piperidinyl]methyl]piperazinone) demonstrated potent inhibition of factor Xa with an IC50 value of 0.06 μM .

These related compounds illustrate the broader potential of piperidine sulfonyl chlorides in drug discovery and development, suggesting possible applications for 3-(Methoxymethyl)piperidine-1-sulfonyl chloride in similar contexts.

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